3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
Description
The compound 3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene features a tricyclic core structure incorporating sulfur (8-thia) and nitrogen (4,6-diaza) heteroatoms, a chlorine substituent at position 3, and a thiophen-2-yl group at position 5. Structural determination of such compounds often relies on crystallographic software like SHELX, which has been pivotal in refining small-molecule structures .
Properties
IUPAC Name |
4-chloro-2-thiophen-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c15-12-11-8-4-1-2-5-9(8)19-14(11)17-13(16-12)10-6-3-7-18-10/h3,6-7H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQPWXSEMEKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and the results of various studies that highlight its therapeutic potential.
- Molecular Formula : C14H11ClN2S2
- Molecular Weight : 306.83 g/mol
- CAS Number : 1155055-78-9
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of key findings from the literature.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar compounds within the same class:
- Mechanism of Action : The compound exhibits bactericidal effects by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : In related studies, tricyclic compounds have shown MIC values as low as 0.24 µg/ml against Staphylococcus aureus and 3.9 µg/ml against Escherichia coli .
Anticancer Activity
Research has indicated the potential of this compound in cancer treatment:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound induces apoptosis and inhibits cell proliferation.
- IC50 Values : Analogous compounds have shown IC50 values in the low micromolar range against specific cancer types, suggesting significant potency .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been documented:
- Cytokine Inhibition : It has been observed to reduce the production of pro-inflammatory cytokines in activated macrophages.
- Animal Models : In vivo studies using animal models of inflammation have shown reduced edema and pain responses when treated with this compound .
Case Study 1: Antimicrobial Efficacy
A study conducted by Babii et al. (2016) evaluated a series of synthetic tricyclic flavonoids for their antibacterial properties. The findings indicated that modifications in the structure significantly influenced antimicrobial activity, with some derivatives outperforming established antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on a related tricyclic compound's effects on breast cancer cells demonstrated a marked decrease in viability and an increase in apoptotic markers after treatment with low concentrations .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structures to 3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene exhibit significant anticancer properties. For example, derivatives of thiophene have shown potent inhibitory activity against various cancer cell lines such as ovarian cancer (IGROV1) and breast carcinoma (MCF-7) . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division .
Antimicrobial Properties
Thiophene derivatives are noted for their antimicrobial activities. The presence of the thiophene ring in the structure enhances the compound's ability to interact with biological membranes and inhibit bacterial growth. This has been demonstrated in studies involving various bacterial strains where similar compounds displayed significant antibacterial effects .
Materials Science Applications
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system allows for efficient charge transport, which is essential for the performance of these devices .
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research on similar compounds has shown that they can act as stabilizers or cross-linking agents in polymer formulations .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of a series of thiophene derivatives, it was found that compounds with structural similarities to 3-chloro-5-(thiophen-2-yl)-8-thia exhibited IC50 values in the micromolar range against various cancer cell lines . This suggests that modifications to the thiophene ring can lead to enhanced potency.
Case Study 2: Synthesis and Characterization
A detailed synthesis protocol for thiophene-based compounds was developed using reductive lactamization techniques. The resulting compounds were characterized using NMR and mass spectrometry to confirm their structures and assess their biological activities . Such methodologies can be applied to synthesize 3-chloro-5-(thiophen-2-yl)-8-thia derivatives for further testing.
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly influences electronic, steric, and solubility properties:
Heteroatom Variations at Position 8
Replacing sulfur (8-thia) with oxygen (8-oxa) alters electronic properties and hydrogen-bonding capacity:
- 8-Thia (e.g., target compound): Sulfur’s lower electronegativity may reduce polarity compared to oxygen analogs.
Molecular Weight and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
